![molecular formula C18H23N3O3 B2487411 N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898427-68-4](/img/structure/B2487411.png)

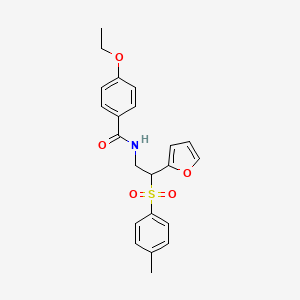

N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

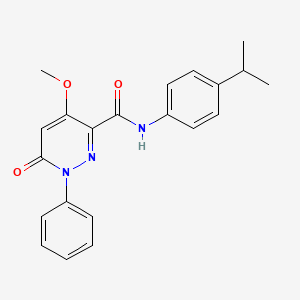

N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of oxalamide derivatives, which have been shown to exhibit various biological activities.

Scientific Research Applications

Synthetic Chemistry Applications

The synthesis and modification of quinoxalinone derivatives and their analogs have garnered significant attention due to their structural relevance in bioactive compounds. For instance, a study detailed the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, highlighting a method for preparing quinoxaline-3-carbonyl compounds through oxidation coupling under mild conditions (Xie et al., 2019). Similarly, the synthesis of organic salts through oxidative cyclization has been explored, demonstrating the potential for creating new compounds with interesting electronic and structural properties (Faizi et al., 2018).

Biological Activity

Quinoxaline derivatives exhibit a wide range of biological activities. A notable study on iodine-catalyzed C-N bond formation presents a method for synthesizing 3-aminoquinoxalinones, which are important for pharmaceutical applications (Gupta et al., 2017). Furthermore, certain quinoxaline derivatives have been identified as chemosensors, showcasing selectivity and sensitivity towards metal ions, which is crucial for environmental and biological monitoring (Yang et al., 2015).

Material Science and Corrosion Inhibition

Quinoxaline derivatives have also been investigated for their potential in material science, particularly as corrosion inhibitors. A study on quinoxaline N,N'-dioxide derivatives evaluated their efficacy as herbicidal agents and explored their mechanism of action, highlighting the role of these compounds in agricultural chemistry (Cerecetto et al., 2000). Additionally, the corrosion inhibition of mild steel by quinoxaline derivatives in acidic medium has been extensively studied, underscoring their importance in industrial applications (Olasunkanmi et al., 2016).

Mechanism of Action

Properties

IUPAC Name |

N-butyl-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-2-3-8-19-17(23)18(24)20-14-10-12-5-4-9-21-15(22)7-6-13(11-14)16(12)21/h10-11H,2-9H2,1H3,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXFMKPIXJUYHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401323407 |

Source

|

| Record name | N-butyl-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401323407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49678268 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

898427-68-4 |

Source

|

| Record name | N-butyl-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401323407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Bis[(2-pyridylamino)sulfonyl]fluoren-9-one](/img/structure/B2487338.png)

![7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2487340.png)

![(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol](/img/structure/B2487348.png)

![N-(2,4-difluorophenyl)-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2487350.png)